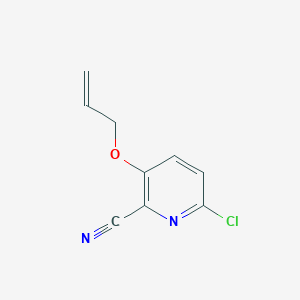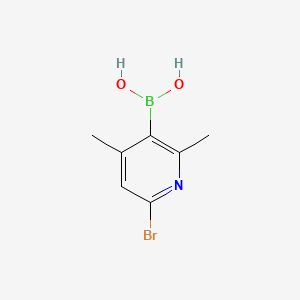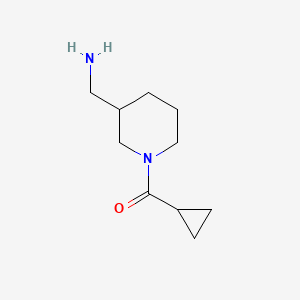![molecular formula C15H24ClNO2 B1522110 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1193388-43-0](/img/structure/B1522110.png)
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride
Vue d'ensemble
Description
“4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride” is a chemical compound used for proteomics research . It has a molecular formula of C15H24ClNO2 and a molecular weight of 285.81 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride” are not fully detailed in the available resources. We know its molecular formula is C15H24ClNO2 and its molecular weight is 285.81 .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It is used for the preparation of samples and the analysis of protein interactions and dynamics within a biological context . The molecular weight of 285.81 and the presence of an amino group make it suitable for reactions with proteins or peptides during the research.
Medicine
In medical research, this compound is not intended for diagnostic or therapeutic use but is used in the development of new drugs and therapeutic agents. Its role in medicinal chemistry can involve the synthesis of novel compounds with potential pharmacological activities .
Agriculture
While specific applications in agriculture are not directly mentioned, compounds like 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride can be used in the synthesis of agrochemicals or as a reference compound in the study of plant physiology and biochemistry .
Material Science
In material science, this chemical serves as a precursor or an intermediate in the synthesis of advanced materials. Its properties could be harnessed to modify surface characteristics or to create new polymeric materials with specific functionalities .
Environmental Science
Environmental scientists might use this compound in the study of chemical processes in the environment. It could be involved in research on the degradation of materials or in the development of environmentally friendly chemicals .
Biochemistry
In biochemistry, it is used for research purposes only, particularly in the study of biochemical pathways and processes. The compound could be a part of assays to understand enzyme-substrate interactions or metabolic pathways .
Pharmacology
Though not used therapeutically, 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride can be important in pharmacological studies. It may be used in the synthesis of molecules that interact with biological targets, aiding in the discovery of new drugs .
Analytical Chemistry
Analytical chemists may employ this compound in the development of new analytical methodologies. It could be used as a standard or a reagent in chromatography, spectroscopy, or mass spectrometry to quantify or identify other substances .
Chemical Engineering
In chemical engineering, this compound could be used in process development. Its properties might be important in the design of chemical processes for the production of pharmaceuticals or specialty chemicals .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-tert-butylphenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-15(2,3)13-8-6-12(7-9-13)11-16-10-4-5-14(17)18;/h6-9,16H,4-5,10-11H2,1-3H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIBNVFEFPVKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)
![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)
![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)
![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)


![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)






